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molecular formula C8H5F3N2OS B057679 4-(Trifluoromethoxy)benzo[d]thiazol-2-amine CAS No. 235101-36-7

4-(Trifluoromethoxy)benzo[d]thiazol-2-amine

Cat. No. B057679
M. Wt: 234.2 g/mol
InChI Key: YSURRMGJTOKALN-UHFFFAOYSA-N
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Patent
US06521754B2

Procedure details

6-Bromo-4-trifluoromethoxy-benzothiazol-2-ylamine (157 mg, 0.50 mg), triethylamine (0.21 ml, 1.5 mmol) and palladium on carbon (10%, 15 mg) are suspended in ethanol (12 ml) and hydrogenated at atmospheric pressure for 96 h. The catalyst was filtered off and the solution evaporated to dryness. The residue was dissolved in ethyl acetate, washed three times with water, dried and the solvent removed in vacuo. The product is obtained as brown solid (85 mg, 73%). MS: m/e=235 (M+H+).
Name
6-Bromo-4-trifluoromethoxy-benzothiazol-2-ylamine
Quantity
157 mg
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
15 mg
Type
catalyst
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Yield
73%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[C:10]([O:12][C:13]([F:16])([F:15])[F:14])[C:5]2[N:6]=[C:7]([NH2:9])[S:8][C:4]=2[CH:3]=1.C(N(CC)CC)C>[Pd].C(O)C>[F:16][C:13]([F:14])([F:15])[O:12][C:10]1[C:5]2[N:6]=[C:7]([NH2:9])[S:8][C:4]=2[CH:3]=[CH:2][CH:11]=1

Inputs

Step One
Name
6-Bromo-4-trifluoromethoxy-benzothiazol-2-ylamine
Quantity
157 mg
Type
reactant
Smiles
BrC1=CC2=C(N=C(S2)N)C(=C1)OC(F)(F)F
Name
Quantity
0.21 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
15 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the solution evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed three times with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=CC2=C1N=C(S2)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 85 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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